Butyl 5-oxopyrrolidine-2-carboxylate
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Building Blocks
Butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, serves as a significant and versatile building block in the realms of organic synthesis and medicinal chemistry. medchemexpress.commedchemexpress.com The inherent chirality and the presence of multiple functional groups within its compact five-membered lactam structure make it a valuable synthon for the construction of complex molecular architectures. The 5-oxopyrrolidine ring system, also known as the pyroglutamate (B8496135) moiety, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Its utility stems from its role as a conformationally constrained amino acid analogue, which can be strategically incorporated into peptidomimetics and other bioactive molecules to enhance stability, receptor affinity, and pharmacokinetic properties. Researchers utilize this compound as a key intermediate for creating a diverse array of more complex molecules, leveraging its reactivity to build upon its core structure. chemimpex.com
Historical Development and Evolution of Synthetic Approaches to 5-Oxopyrrolidine-2-Carboxylates
The synthetic history of 5-oxopyrrolidine-2-carboxylates is intrinsically linked to the chemistry of glutamic acid and its derivatives. Early methods focused on the cyclization of glutamic acid, a readily available and inexpensive starting material. This transformation, often achieved through thermal dehydration or chemical activation, provides direct access to pyroglutamic acid, the parent compound of the series. nih.gov Over the decades, synthetic strategies have evolved to become more sophisticated and stereoselective.
Key developments include:
Direct Esterification: Simple esterification of pyroglutamic acid with the corresponding alcohol (in this case, butanol) under acidic catalysis is a straightforward approach.
Cyclization of Glutamate (B1630785) Esters: The cyclization of glutamic acid diesters, where one ester group is more labile, offers another route.
Michael Addition Reactions: More advanced methods involve the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors, followed by lactamization to form the pyrrolidinone ring. nih.gov This strategy allows for greater control over substitution patterns on the ring.
Multicomponent Reactions: Recently, novel pathways such as the Ugi multicomponent reaction have been discovered, providing rapid access to highly functionalized iminopyrrolidine derivatives from simple starting materials like glutamine. rug.nl
Catalytic Enantioselective Methods: The development of chiral catalysts, such as cyclopropenimines, has enabled highly enantioselective Michael additions to produce enantioenriched α-substituted pyroglutamates. nih.gov
These evolving methodologies have transitioned from simple, often harsh procedures to highly controlled, efficient, and stereospecific syntheses, expanding the accessibility and diversity of pyroglutamate derivatives for research. rug.nl
Overview of Current Research Trajectories for this compound Derivatives
Current research involving derivatives of this compound is heavily focused on the discovery of new therapeutic agents. The pyroglutamate scaffold is being extensively explored for its potential in generating novel compounds with significant biological activity. A major trajectory is the synthesis of derivatives with potent antimicrobial and anticancer properties. nih.govmdpi.com
Recent studies have demonstrated that modifications to the pyroglutamate core can lead to compounds with promising activity against various pathogens and cancer cell lines:
Antimicrobial Agents: Researchers are synthesizing derivatives by attaching various heterocyclic moieties, such as azoles and diazoles, or by creating hydrazone linkages. nih.govmdpi.com Some of these new compounds have shown selective activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi like Candida auris. nih.govmdpi.com
Anticancer Agents: The same structural modifications are being tested for their efficacy against cancer cells. Studies using human lung adenocarcinoma (A549) cell lines have shown that certain 5-oxopyrrolidine derivatives can significantly suppress cancer cell viability, sometimes with favorable low cytotoxicity toward non-cancerous cells. nih.govmdpi.com
Anti-inflammatory Agents: The scaffold is also being investigated for its potential in developing anti-inflammatory drugs, with some derivatives showing promising activity against matrix metalloproteinases (MMPs). researchgate.net
These research efforts highlight the pyroglutamate skeleton as an attractive and adaptable platform for the development of new lead compounds in drug discovery. nih.gov
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis. The following tables summarize key properties and available spectroscopic data for the compound and its closely related analogues.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4931-68-4 ((S)-enantiomer) | bldpharm.com |
| Molecular Formula | C9H15NO3 | fishersci.ca |
| Molecular Weight | 185.22 g/mol | fishersci.ca |
| IUPAC Name | This compound | thermofisher.com |
| Appearance | White to pale cream or yellow solid | thermofisher.comsigmaaldrich.com |
| Form | Crystals or powder | thermofisher.com |
| Spectroscopy Type | Key Features (for related structures) | Reference |
|---|---|---|
| ¹H NMR | Signals for CH₂CH₂ (pyrrolidine ring protons), CH (at C2), and ester group protons are characteristic. The NH proton of the lactam typically appears as a broad singlet. For a related methyl ester, characteristic signals appear around 2.1-2.5 ppm (m, 4H, ring CH₂) and 4.2-4.4 ppm (m, 1H, C2-H). | nih.gov |
| ¹³C NMR | Carbonyl signals for the lactam (C=O) and the ester (C=O) are distinct. Resonances for the pyrrolidine (B122466) ring carbons and the ester alkyl group carbons are also present. For a related methyl ester, key peaks are observed around 25-30 ppm (ring CH₂), 50-55 ppm (C2), and 170-175 ppm (carbonyls). | nih.gov |
| IR (Infrared) | Strong absorption bands are expected for the lactam C=O stretch (approx. 1680-1700 cm⁻¹) and the ester C=O stretch (approx. 1730-1750 cm⁻¹). A broad band for the N-H stretch is also typically observed around 3200-3400 cm⁻¹. | nih.gov |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (185.22). Fragmentation patterns would likely involve the loss of the butoxy group or the butyl group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAJUQOYIURHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977016 | |
| Record name | Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61450-21-3 | |
| Record name | 5-Oxoproline butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61450-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-oxo-DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061450213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 5-oxo-DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Butyl 5 Oxopyrrolidine 2 Carboxylate
Classical Chemical Synthesis Routes and Innovations
Traditional synthesis of Butyl 5-oxopyrrolidine-2-carboxylate primarily relies on the direct esterification of pyroglutamic acid. Innovations in this area have focused on improving catalysts and reaction conditions to enhance efficiency and yield.
Several catalysts can be employed for this esterification. Traditional methods often use strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. masterorganicchemistry.com An alternative approach involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol, which serves as both the solvent and reactant. google.com More recent innovations include the use of solid acid catalysts, such as ion-exchange resins like Amberlyst IR120H. researchgate.netnih.gov These resins offer advantages in terms of easier separation from the reaction mixture and potential for recycling, contributing to a more streamlined and environmentally benign process. researchgate.net
Achieving high yields of this compound requires careful optimization of several reaction parameters. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and duration. researchgate.net For instance, in a related synthesis of methyl L-pyroglutamate, specific conditions such as a reaction temperature of 5–10°C and a reaction time of 6–8 hours were found to be effective when using thionyl chloride as a catalyst. google.com
The choice of catalyst significantly impacts the reaction's efficiency. A comparative study on the synthesis of dodecyl pyroglutamate (B8496135), a similar long-chain ester, found that enzymatic catalysis with lipase (B570770) from Candida antarctica B resulted in a higher molar yield (79%) compared to chemical catalysis using an Amberlyst IR120H ion-exchange resin (69%). researchgate.net This highlights the potential of biocatalysis as a method for optimizing yield under milder reaction conditions. researchgate.net For industrial-scale production, response surface methodology (RSM) can be employed to systematically optimize process parameters, minimizing extensive experimental work while maximizing product yield. researchgate.net This statistical approach allows for the modeling and prediction of optimal conditions, such as achieving a 98.41% yield in butyl butyrate (B1204436) synthesis under fine-tuned parameters. researchgate.net
Table 1: Comparison of Catalytic Methods for Pyroglutamate Ester Synthesis
| Catalyst | Substrate | Yield | Reference |
|---|---|---|---|
| Lipase from Candida antarctica B | Pyroglutamic methyl ester and Lauric alcohol | 79% | researchgate.net |
| Amberlyst IR120H Resin | Pyroglutamic methyl ester and Lauric alcohol | 69% | researchgate.net |
| Thionyl Chloride | L-pyroglutamic acid and Methanol | High Yield (Purity >99.8%) | google.com |
Stereoselective and Asymmetric Synthesis of this compound and its Analogues
The development of stereoselective and asymmetric synthetic routes is paramount for accessing enantiomerically pure pyrrolidine (B122466) derivatives, which are significant scaffolds in pharmaceuticals. whiterose.ac.uk These advanced methods allow for precise control over the three-dimensional arrangement of atoms in the molecule.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. wikipedia.org Evans oxazolidinones and camphorsultam are widely used auxiliaries that have proven successful in the stereoselective synthesis of numerous natural products and medicinally important compounds. researchgate.netresearchgate.net
In the context of pyroglutamate synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the pyrrolidine ring or the introduction of substituents. For example, Michael addition reactions between a chiral Ni(II) complex of a Schiff base and chiral oxazolidinone derivatives provide an efficient route to optically pure β-substituted pyroglutamic acids. nih.gov This strategy allows for the recovery and reuse of both the chiral ligand from the nickel complex and the oxazolidinone auxiliary. nih.gov While effective, some asymmetric syntheses that rely on chiral auxiliaries can be limited to specific substitution patterns or may be viewed as less efficient than catalytic methods. whiterose.ac.uk
Asymmetric catalysis has emerged as a powerful tool for the efficient construction of complex chiral molecules, including substituted pyrrolidines. nih.gov This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Organocatalysis, in particular, has seen significant advances, often employing derivatives of natural amino acids like proline. nih.govnih.gov
Several organocatalytic strategies are used to construct the pyrrolidine scaffold, including [3+2] cycloadditions and tandem reactions. researchgate.net For instance, a method utilizing a cyclopropenimine catalyst has been developed for the enantioselective Michael addition of amino ester imines to acrylate (B77674) acceptors, which can then be converted to α-substituted pyroglutamates via lactamization with enantioselectivities up to 94%. nih.govbeilstein-journals.org Another innovative approach is the asymmetric 'clip-cycle' reaction, where a chiral phosphoric acid catalyzes an intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Additionally, metal-based catalysis, such as rhodium(II)-catalyzed C–H insertion, offers a powerful strategy for the direct difunctionalization of a pyrrolidine moiety to access C₂-symmetrical 2,5-disubstituted analogs with high enantio- and diastereocontrol. acs.org
Table 2: Asymmetric Catalysis for Pyroglutamate Precursor Synthesis
| Catalyst System | Reaction Type | Key Feature | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Cyclopropenimine | Michael Addition | Forms α-substituted glutamate (B1630785) precursors | Up to 94% | nih.govbeilstein-journals.org |
| Chiral Phosphoric Acid | Aza-Michael Cyclization | 'Clip-Cycle' synthesis of pyrrolidines | High | whiterose.ac.uk |
| Rhodium(II) Complex | C-H Insertion | Direct difunctionalization of pyrrolidine | High | acs.org |
| L-Proline | [3+2] Cycloaddition | Forms C-3 unsubstituted pyrrolidines | Up to 80% | researchgate.net |
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. researchgate.netnih.gov In the synthesis of pyroglutamate esters, enzymes like lipases have shown considerable promise. The lipase from Candida antarctica B, for example, can catalyze the alcoholysis of a pyroglutamic methyl ester with a long-chain alcohol to produce the corresponding fatty ester with high efficiency. researchgate.net This enzymatic process was shown to be more effective than using a conventional ion-exchange resin catalyst. researchgate.netnih.gov
Enzymes can also be used to create the core pyroglutamate structure itself. For instance, D-glutamate can be converted to 5-oxo-D-proline (D-pyroglutamic acid) in a reaction catalyzed by the enzyme D-glutamate cyclase (DGLUCY). chemicalbook.com Furthermore, hydrolase enzymes are being explored for the selective lactam hydrolysis of α-benzyl L-pyroglutamate, offering a potential route to α-benzyl L-glutamate. frontiersin.org While challenges remain in optimizing these biocatalytic routes, they represent a promising frontier for the synthesis of pyroglutamate derivatives, avoiding the need for protecting groups and often proceeding with high stereoselectivity. frontiersin.org
Green Chemistry Principles Applied to this compound Production
The growing emphasis on sustainable manufacturing has spurred research into green chemistry approaches for the synthesis of valuable chemical compounds like this compound. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus in the green production of this pyroglutamate ester include the development of solvent-free reaction conditions, maximizing atom economy, and the use of sustainable catalysts.
Solvent-Free and Atom-Economical Synthetic Pathways
Traditional esterification processes often rely on the use of volatile organic solvents, which contribute to air pollution and pose health and safety risks. Consequently, the development of solvent-free synthetic routes is a primary objective in the green production of this compound. In such a system, the reactants themselves act as the reaction medium. For instance, the direct esterification of L-pyroglutamic acid with an excess of butanol can be performed without any additional solvent. This approach not only eliminates solvent-related waste but can also simplify product purification.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal, 100% atom-economical reaction incorporates all atoms of the starting materials into the final product, generating no byproducts. The synthesis of this compound from L-pyroglutamic acid and butanol is inherently a condensation reaction that produces water as a byproduct.
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the reaction: C₅H₇NO₃ (L-pyroglutamic acid) + C₄H₁₀O (Butanol) → C₉H₁₅NO₃ (this compound) + H₂O (Water)
Molecular Weight of this compound = 185.22 g/mol
Molecular Weight of L-pyroglutamic acid = 129.11 g/mol
Molecular Weight of Butanol = 74.12 g/mol
Atom Economy (%) = (185.22 / (129.11 + 74.12)) x 100 ≈ 91.1%
The following table illustrates the principles of solvent-free and atom-economical synthesis for this reaction.
| Feature | Conventional Synthesis | Green Synthesis |
| Solvent | Often uses solvents like toluene (B28343) or hexane | Solvent-free or use of green solvents (e.g., the reactant butanol in excess) |
| Atom Economy | Theoretically ~91.1%, but lower in practice due to side reactions and purification losses | Aims to approach the theoretical atom economy through high selectivity and efficient water removal |
| Waste Generation | Generates solvent waste and potentially byproducts from side reactions | Primarily water as a byproduct, with minimal other waste if selectivity is high |
Sustainable Catalysis in Industrial Preparations
The choice of catalyst is a cornerstone of green chemistry. Traditional esterification often employs corrosive and hazardous mineral acids like sulfuric acid, which are difficult to separate from the reaction mixture and generate significant waste. Sustainable catalysis focuses on the use of catalysts that are environmentally benign, highly efficient, and reusable.
Enzymatic Catalysis:
Lipases have emerged as powerful biocatalysts for esterification reactions. They operate under mild conditions of temperature and pH, exhibit high selectivity, and are biodegradable. Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for this purpose. mdpi.com The enzymatic synthesis of alkyl pyroglutamates has been demonstrated to be an effective and green alternative to chemical methods. researchgate.net
In the context of this compound synthesis, immobilized CALB can be used to catalyze the direct esterification of L-pyroglutamic acid with butanol. Immobilization of the enzyme on a solid support enhances its stability and allows for easy separation from the reaction mixture and subsequent reuse over multiple cycles, which is crucial for industrial applications.
A comparative study on the synthesis of dodecyl pyroglutamate highlighted the efficiency of lipase catalysis over chemical methods. researchgate.net While specific data for the butyl ester is not extensively published, similar high yields and selectivities can be anticipated.
Solid Acid Catalysis:
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and sulfated metal oxides (e.g., sulfated zirconia), offer a sustainable alternative to homogeneous acid catalysts. researchgate.net These catalysts are non-corrosive, can be easily filtered from the reaction mixture, and are often reusable for several reaction cycles. A study comparing various solid acid catalysts for the esterification of acetic acid with butanol demonstrated the high activity and reusability of these materials. tue.nl
The use of solid acid catalysts can also facilitate solvent-free conditions, further enhancing the green credentials of the process. For instance, the esterification of pyroglutamic acid with butanol can be carried out in a solventless system with a solid acid catalyst, where the excess alcohol also serves as the reaction medium.
The following data table provides a comparative overview of different catalytic systems for esterification, with expected performance for the synthesis of this compound based on related reactions.
| Catalyst | Reaction Conditions | Conversion/Yield | Reusability | Environmental Impact |
| Sulfuric Acid (Conventional) | High temperature, often with solvent | High | Not reusable, neutralization required | High (corrosive, waste generation) |
| Immobilized Candida antarctica lipase B | Mild temperature (40-60°C), solvent-free or in green solvent | High (e.g., >70%) researchgate.net | High (multiple cycles) | Low (biodegradable, mild conditions) |
| Amberlyst Ion-Exchange Resin | Moderate to high temperature, solvent-free | Moderate to High researchgate.net | High (multiple cycles) | Low (non-corrosive, easily separated) |
| Sulfated Zirconia | High temperature, solvent-free | High researchgate.net | High (multiple cycles) | Low (stable solid, easily separated) |
Chemical Reactivity and Mechanistic Transformations of Butyl 5 Oxopyrrolidine 2 Carboxylate
Reactions Involving the Ester Functional Group
The butyl ester group of the molecule is susceptible to various nucleophilic acyl substitution reactions, as well as reduction. These transformations provide pathways to modify the C-terminus of the pyroglutamic acid scaffold.
Saponification: The hydrolysis of the butyl ester group under basic conditions, known as saponification, is a fundamental reaction. It proceeds through a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like sodium hydroxide or lithium hydroxide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the butoxide ion is eliminated as a leaving group, yielding pyroglutamic acid. masterorganicchemistry.com In the basic medium, the acidic carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt (e.g., sodium pyroglutamate). masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com Neutralization in a separate workup step with acid is required to obtain the free pyroglutamic acid. masterorganicchemistry.com
Transesterification: This process involves the conversion of the butyl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of butanol is eliminated, and the new ester is formed. Base-catalyzed transesterification involves the new alcohol being deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl, proceeding through a similar tetrahedral intermediate to displace the butoxide.
Reduction: The ester functional group of Butyl 5-oxopyrrolidine-2-carboxylate can be reduced to a primary alcohol, yielding 5-(hydroxymethyl)pyrrolidin-2-one. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. youtube.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction, as milder reagents like sodium borohydride (B1222165) are generally ineffective. youtube.com The mechanism involves the delivery of a hydride ion (H⁻) from the LiAlH₄ to the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses, eliminating the butoxide ion to transiently form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.
Oxidation: The ester moiety is generally at a high oxidation state and is resistant to further oxidation under standard conditions. The carbon of the C=O double bond is already bonded to two oxygen atoms and a carbon atom, making further oxidation without cleaving C-C bonds difficult. Therefore, oxidation reactions targeting the ester group of this compound are not common synthetic transformations.
The butyl ester can be readily converted into a variety of amides through nucleophilic acyl substitution. This class of reactions is crucial for peptide synthesis and the creation of diverse derivatives.
Amidation: The reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding primary, secondary, or tertiary amide. For instance, reacting this compound with ammonia would produce 5-oxopyrrolidine-2-carboxamide. nih.gov The reaction proceeds via the standard nucleophilic acyl substitution pathway where the amine attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to eliminate butanol and form the amide.
Hydrazinolysis: A specific and useful example of amidation is the reaction with hydrazine (B178648) (N₂H₄). This reaction converts the ester into the corresponding acid hydrazide. For example, a related methyl ester of a 5-oxopyrrolidine derivative is converted to the acid hydrazide by heating with hydrazine monohydrate in methanol. nih.govmdpi.com This hydrazide is a key intermediate for synthesizing hydrazones and other heterocyclic compounds. mdpi.com
| Starting Ester | Reagent | Product | Conditions | Source |
| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Reflux in methanol | nih.gov |
| Methyl 2-(diethoxyphosphoryl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate | Aqueous Ammonia (25%) | 2-(diethoxyphosphoryl)-4-hydroxy-5-oxopyrrolidine-3-carboxamide | Stirring at room temperature for 17h | mdpi.com |
Transformations of the Pyrrolidine (B122466) Ring System
The lactam (cyclic amide) within the pyrrolidine ring offers additional sites for chemical modification, distinct from the ester group.
The nitrogen atom of the lactam in this compound is part of an amide and is therefore significantly less nucleophilic than a free amine. Its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. Consequently, direct alkylation or acylation at the nitrogen requires specific activation. Typically, the N-H proton must first be removed with a strong base (e.g., sodium hydride) to generate the corresponding anion (a lactamate). This highly nucleophilic anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This strategy is employed in the synthesis of various pyroglutamic acid derivatives where modification at the ring nitrogen is desired to modulate biological activity. mdpi.com
Ring-Opening: The lactam ring, being a cyclic amide, can undergo hydrolysis to open the ring. This reaction typically requires harsh conditions, such as heating with strong acids or bases. google.com Acid-catalyzed hydrolysis involves protonation of the lactam carbonyl, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the lactam carbonyl. In either case, the ring opens to form the corresponding glutamic acid derivative. For this compound, this would yield Butyl glutamate (B1630785).
Re-cyclization: The parent compound, pyroglutamic acid, exists in equilibrium with glutamic acid. Glutamic acid can spontaneously cyclize to form pyroglutamic acid and water, a reaction that can be accelerated by heat. wikipedia.org This intramolecular condensation involves the N-terminal amine group attacking the side-chain carboxylic acid. This cyclization is a common modification observed in proteins and peptides where an N-terminal glutamic acid or glutamine residue is present. wikipedia.orgnih.gov Similarly, a derivative like Butyl glutamate could potentially re-cyclize under appropriate conditions to reform the this compound ring system.
Reaction Mechanisms and Pathways Elucidation
Understanding the mechanisms of the transformations that this compound undergoes is crucial for its effective utilization in synthesis. The following subsections detail the acid- and base-catalyzed reactions, as well as radical-mediated transformations.
The ester and lactam functionalities of this compound are susceptible to both acidic and basic conditions, leading to a variety of transformations.
Acid-Catalyzed Reactions:
Under acidic conditions, the primary reaction is the hydrolysis of the butyl ester to the corresponding carboxylic acid, pyroglutamic acid. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgyoutube.com
In the context of related pyroglutamate derivatives, acid catalysis can also be employed for the removal of protecting groups. For example, the debenzylation of N-benzyl pyroglutamic acid derivatives can be achieved using strong acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). researchgate.net Furthermore, the selective cleavage of the pyroglutamyl moiety from peptides has been demonstrated using high concentrations of aqueous methanesulfonic acid, highlighting the lability of the amide bond under specific acidic conditions. nih.gov
Base-Catalyzed Reactions:
In the presence of a base, this compound can undergo several transformations. The most common is the hydrolysis of the ester, also known as saponification, to yield the corresponding carboxylate salt. chemguide.co.uk This reaction is generally irreversible and proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. chemguide.co.uk
Base-catalyzed conditions can also promote epimerization at the C2 position, although this is generally undesirable as it leads to a loss of stereochemical integrity. thieme-connect.com However, base-catalyzed reactions are synthetically useful for other transformations. For instance, the intramolecular cyclization of N-chloroacetylated amino acids in the presence of a base provides a route to pyroglutamic acid derivatives. researchgate.net Additionally, Michael additions, which are typically base-catalyzed, are a common strategy for the synthesis of substituted pyroglutamates. thieme-connect.com
A summary of key acid- and base-catalyzed transformations is presented below:
| Catalyst | Reaction Type | Product(s) |
| Acid (e.g., HCl, H2SO4) | Ester Hydrolysis | Pyroglutamic acid, Butanol chemguide.co.uklibretexts.org |
| Acid (e.g., TFA, p-TsOH) | Deprotection (of N-benzyl) | N-deprotected pyroglutamic acid derivative researchgate.net |
| Base (e.g., NaOH) | Saponification | Sodium pyroglutamate, Butanol chemguide.co.uk |
| Base | Intramolecular Cyclization | Pyroglutamic acid derivative researchgate.net |
| Base | Michael Addition | Substituted pyroglutamate thieme-connect.com |
While ionic reactions are more common for this compound, radical-mediated transformations offer alternative pathways for derivatization.
Radical Chemistry:
The pyroglutamate scaffold has been utilized in asymmetric radical cyclization reactions. For example, chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-ones, which can be derived from pyroglutamic acid, undergo cyclization with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN). rsc.orgrsc.orgresearchgate.net This reaction proceeds with high diastereoselectivity to produce chiral pyrrolizidin-2-ones. rsc.orgrsc.orgresearchgate.net The mechanism involves the generation of a radical at the iodo-substituted carbon, which then undergoes an intramolecular cyclization by attacking the vinyl group. wikipedia.org
The general steps for such a radical cyclization are:
Initiation: Generation of a radical from a radical initiator (e.g., AIBN).
Propagation:
The initiator radical abstracts a hydrogen from tributyltin hydride to form a tributyltin radical.
The tributyltin radical abstracts the iodine atom from the N-(2-iodoethyl)pyrrolidinone to generate a carbon-centered radical.
This radical undergoes an intramolecular cyclization onto the vinyl group to form a five-membered ring and a new radical.
The newly formed radical abstracts a hydrogen atom from tributyltin hydride to give the final product and regenerate the tributyltin radical.
Termination: Combination of any two radical species.
Photoredox Chemistry:
The application of photoredox catalysis to this compound is an emerging area. While specific literature on the photoredox reactions of this exact compound is limited, the principles of photoredox catalysis suggest potential applications. For instance, photoredox-catalyzed reactions have been developed for the intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters, indicating the potential for similar transformations with appropriately functionalized pyroglutamate derivatives. rsc.org The general mechanism for such reactions involves the generation of a radical species via single-electron transfer from an excited photocatalyst, which then participates in subsequent bond-forming reactions. rsc.org Given the reactivity of the pyroglutamate core, it is plausible that future research will explore its derivatization through photoredox-mediated pathways.
Applications of Butyl 5 Oxopyrrolidine 2 Carboxylate As a Chiral Synthon and Intermediate
Role in Complex Natural Product Synthesis
The inherent chirality and functional group arrangement of pyroglutamic acid derivatives, such as the butyl ester, make them privileged precursors in the asymmetric synthesis of bioactive natural products. benthamdirect.com The strategy, often termed the "chiron approach," involves recognizing chiral substructures within a complex target and utilizing a starting material like Butyl 5-oxopyrrolidine-2-carboxylate that already possesses the correct stereochemistry. iupac.org This approach is highly efficient for generating enantiomerically pure products, which is critical as the biological activity of natural products is often dependent on their specific stereochemistry. numberanalytics.comnih.gov
The pyrrolidine (B122466) ring system is a core structural motif in a vast number of alkaloids. This compound serves as a key starting material for constructing this core with a defined stereocenter at the C-2 position. The synthesis strategy often involves the reductive opening of the lactam ring or its modification to introduce further complexity, leading to the formation of diverse alkaloid skeletons. For instance, the synthesis of hasubanan (B79425) alkaloids, which feature a bridged pyrrolidine ring, can be approached using strategies that build upon chiral precursors to establish the complex polycyclic framework. acs.org The versatility of pyroglutamic acid and its derivatives as precursors for a variety of bioactive natural products has been well-established over several decades. benthamdirect.com
Table 1: Examples of Alkaloid Classes Synthesized Using Pyroglutamic Acid Derivatives
| Alkaloid Class | Core Structure Feature | Role of Pyroglutamate (B8496135) Derivative |
|---|---|---|
| Indolizidine Alkaloids | Bicyclic nitrogen-containing ring | Provides the chiral pyrrolidine ring. |
| Pyrrolizidine Alkaloids | Bicyclic structure with a nitrogen atom at the bridgehead | Serves as the source of the chiral pyrrolidine moiety. |
In peptide chemistry, N-terminal glutamine residues can spontaneously or enzymatically cyclize to form a pyroglutamyl (pGlu) residue, a process that can significantly alter a peptide's properties. wikipedia.orgeurekalert.org The synthesis of peptides containing this moiety often utilizes protected forms of pyroglutamic acid. thieme-connect.de
Beyond its presence in natural peptides, the rigid conformation of the 5-oxopyrrolidine ring makes it an excellent scaffold for peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability or oral bioavailability. The butyl ester provides a convenient protecting group for the carboxylic acid function while the lactam nitrogen or the C-4 position can be functionalized. This allows for the synthesis of constrained analogues of peptide turns or the creation of novel bicyclic lactams that serve as dipeptide mimics. acs.org These structures are crucial in drug discovery for modulating protein-protein interactions.
Contribution to Pharmaceutical Intermediate Synthesis
The utility of this compound extends significantly into the synthesis of pharmaceutical intermediates, where it serves as a chiral building block for a range of therapeutic agents. benthamdirect.comresearchgate.net Its bifunctional nature, possessing both a reactive lactam and a protected carboxylic acid, allows for sequential and site-selective modifications. benthamdirect.com
Derivatives of pyroglutamic acid are well-documented precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension and heart failure. benthamdirect.comscielo.br In the synthesis of these inhibitors, the chiral pyroglutamate core is often incorporated to ensure the correct stereochemistry required for potent binding to the ACE active site. For example, a potent ACE inhibitor was synthesized in five steps where the L-pyroglutamate ester anion was used as a key nucleophile in a displacement reaction to build the final dipeptide-like structure. acs.orgnih.gov The stereocenter from the pyroglutamate is thus transferred directly to the final drug molecule, highlighting its role as an efficient chiral synthon.
Table 2: Example of an ACE Inhibitor Synthesized from a Pyroglutamate Derivative
| ACE Inhibitor Structure | Key Synthetic Step | Source of Chirality |
|---|
The 5-oxopyrrolidine scaffold has emerged as a valuable pharmacophore in the design of protein kinase inhibitors, a critical class of oncology drugs. nih.gov The 5-oxopyrrolidine ring can serve as a structural analogue to the core motifs of established kinase inhibitors, such as the pyrrolopyridine core of vemurafenib. nih.gov Furthermore, the lactam NH and C=O groups can form crucial hydrogen bonds within the ATP-binding site of kinases, mimicking the interactions of linkers found in drugs like trametinib. nih.gov Recent studies have demonstrated that novel hydrazone derivatives synthesized from a 5-oxopyrrolidine-3-carbohydrazide (B1650037) core show high binding affinity to the active sites of key protein kinases, including SCR, BRAF, and VEGFR2, suggesting their potential as multi-kinase inhibitors. nih.gov
Table 3: Potential Kinase Targets for 5-Oxopyrrolidine-Based Inhibitors
| Kinase Target | Relevance in Cancer | Role of 5-Oxopyrrolidine Scaffold | Reference |
|---|---|---|---|
| SCR | Non-receptor tyrosine kinase involved in cell growth and survival. | High binding affinity in molecular docking studies. | nih.gov |
| BRAF | Serine/threonine-protein kinase often mutated in melanoma. | High binding affinity in molecular docking studies. | nih.gov |
| VEGFR2 | Tyrosine kinase critical for angiogenesis. | Serves as a key pharmacophore for binding. | nih.gov |
| ACK1 | Activated in breast and pancreatic cancers, promotes survival pathways. | Shares pharmacophoric similarities with known inhibitors. | nih.gov |
| CDK5 | Facilitates invasiveness in pancreatic cancer. | Shares pharmacophoric similarities with known inhibitors. | nih.gov |
The 5-oxopyrrolidine ring is itself a foundational heterocycle that serves as a starting point for the synthesis of more complex heterocyclic systems in drug discovery. mdpi.comnih.gov The carboxylic acid function (often activated as an ester or acid hydrazide) is a versatile handle for elaboration. mdpi.comnih.gov Researchers have synthesized extensive libraries of novel compounds by condensing 5-oxopyrrolidine-3-carbohydrazide with various aldehydes to create hydrazones, or by using the core to build molecules containing azole and diazole moieties. mdpi.comnih.govnih.gov These libraries of new chemical entities are then screened for biological activity, leading to the discovery of promising scaffolds for new anticancer and antimicrobial agents. mdpi.comnih.gov For example, derivatives bearing a 5-nitrothiophene substituent have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov
Integration into PROTAC Linkers and Related Modulators
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to selectively eliminate target proteins from cells. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. nih.gov
While a wide array of chemical entities, predominantly based on polyethylene (B3416737) glycol (PEG) and alkyl chains, have been employed as PROTAC linkers, the incorporation of rigid, chiral scaffolds like those derived from pyroglutamic acid is a less explored but promising strategy. nih.gov The pyrrolidinone ring of this compound can serve as a conformationally restricted element within the linker, potentially pre-organizing the two binding ligands for a more favorable interaction with the target protein and the E3 ligase. This can lead to enhanced efficacy and selectivity of the PROTAC.
The ester and lactam functionalities of this compound offer versatile handles for chemical modification, allowing for its integration into a variety of linker architectures. Although direct examples of this compound in published PROTAC linkers are not widespread, the fundamental principles of PROTAC design support its potential utility. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand or a linker extension. Alternatively, the lactam nitrogen can be functionalized to connect to the target protein-binding moiety.
Table 1: Potential Advantages of Incorporating this compound in PROTAC Linkers
| Feature | Potential Advantage |
| Chiral Scaffold | Introduction of a defined three-dimensional structure to the linker, potentially improving ternary complex formation. |
| Conformational Rigidity | Reduces the entropic penalty upon binding, which may lead to higher affinity and improved degradation efficiency. |
| Functional Handles | The ester and lactam groups provide sites for synthetic diversification and attachment of other linker components. |
| Tunable Properties | The butyl ester group can influence the overall lipophilicity and cell permeability of the PROTAC molecule. |
Development of Chiral Ligands and Organocatalysts
The chiral nature of this compound makes it an excellent starting material for the synthesis of new chiral ligands and organocatalysts, which are crucial for controlling the stereochemical outcome of chemical reactions.
Asymmetric catalysis relies heavily on the use of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby directing the stereoselectivity of a reaction. Pyroglutamic acid and its derivatives have been successfully used to synthesize a variety of chiral ligands. uwindsor.caresearchgate.net For instance, enantiomerically pure diesters derived from pyroglutamic acid are key intermediates in the synthesis of semicorrin ligands. uwindsor.ca These ligands have proven effective in copper-catalyzed cyclopropanation and cobalt-catalyzed conjugate reduction reactions. nih.gov
This compound can be envisioned as a precursor for a range of chiral ligands. The ester group can be reduced to a primary alcohol, which can then be converted into other functional groups, such as phosphines or amines, capable of coordinating to metal centers. The lactam ring can also be modified to introduce additional coordinating atoms. The butyl group, while not directly involved in coordination, can influence the steric environment around the metal center, which can have a subtle but significant impact on the enantioselectivity of the catalyzed reaction.
Table 2: Examples of Chiral Ligands Derived from Pyroglutamic Acid Derivatives
| Ligand Type | Metal | Application | Reference |
| Semicorrins | Copper, Cobalt | Cyclopropanation, Conjugate Reduction | uwindsor.canih.gov |
| P,N-Ligands | Palladium | Asymmetric Allylic Alkylation | nih.gov |
| Hydroxamic Acids | Vanadium | Asymmetric Epoxidation | mdpi.com |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Amino acids and their derivatives are a prominent class of organocatalysts, often employed in reactions such as Michael additions and aldol (B89426) reactions. mdpi.com
Derivatives of pyroglutamic acid have shown promise as organocatalysts. For example, in the presence of a chiral pyridoxal (B1214274) catalyst, glycinate (B8599266) can undergo an asymmetric conjugate addition to α,β-unsaturated esters, followed by lactamization to form chiral pyroglutamic acid esters with high enantioselectivity. researchgate.netnih.gov Furthermore, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.org
This compound itself, or derivatives thereof, can potentially act as an organocatalyst. The lactam nitrogen can act as a hydrogen bond donor, while the carbonyl groups can act as hydrogen bond acceptors, activating substrates and controlling the stereochemical outcome of the reaction. The butyl ester group can modulate the solubility and steric properties of the catalyst, which can be fine-tuned to optimize its performance in a given transformation. For instance, in Michael additions of aldehydes to maleimides, the steric bulk of the organocatalyst has been shown to influence the enantioselectivity of the reaction. mdpi.com
Table 3: Organocatalytic Reactions Involving Pyroglutamic Acid Derivatives
| Reaction Type | Catalyst System | Product | Stereoselectivity | Reference |
| Michael Addition | Chiral Pyridoxal | Chiral Pyroglutamic Acid Esters | 81-97% ee | researchgate.netnih.gov |
| Michael Addition | Silver-Catalyst with Chiral Ligand | Chiral Pyroglutamic Acid Esters | High Diastereo- and Enantioselectivity | rsc.org |
| Michael Addition | Cyclopropenimine | Enantioenriched Pyroglutamates | Up to 94% ee | beilstein-journals.org |
This compound is a versatile and valuable chiral building block with significant potential in various areas of modern chemical synthesis. While its direct application in PROTAC linkers is still an emerging area, its inherent rigidity and functional handles make it an attractive candidate for the design of next-generation protein degraders. In the realms of asymmetric catalysis and organocatalysis, the well-established utility of other pyroglutamic acid esters provides a strong foundation for the development of new chiral ligands and catalysts derived from the butyl ester. Further research into the applications of this compound is warranted and will undoubtedly lead to new and innovative solutions for the stereoselective synthesis of complex molecules.
Advanced Analytical Methodologies for Reaction Monitoring and Process Control
Chromatographic Techniques for Enantiomeric Excess and Purity in Synthetic Reactions
Chromatographic methods are paramount for assessing the purity and, critically, the enantiomeric excess (ee) of chiral molecules like Butyl 5-oxopyrrolidine-2-carboxylate. High-Performance Liquid Chromatography (HPLC) is the foremost technique in this domain. heraldopenaccess.us
For the determination of enantiomeric excess, chiral HPLC is the method of choice. sigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. heraldopenaccess.us The selection of the appropriate CSP is crucial and often depends on the specific molecular characteristics of the analyte. Polysaccharide-based chiral stationary phases are widely used and have proven effective for the separation of a broad range of enantiomeric compounds, including esters. sigmaaldrich.com
Table 1: Representative Chiral HPLC Method Parameters for Pyroglutamate (B8496135) Ester Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic techniques are vital for the unambiguous identification and structural characterization of this compound and any reaction intermediates. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive understanding of the molecular structure. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule. For instance, the protons of the butyl ester group will have characteristic shifts and multiplicities, as will the protons on the pyrrolidine (B122466) ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., carbonyl, alkyl).
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O (amide) | - | ~175 |
| C=O (ester) | - | ~172 |
| CH (pyrrolidine) | ~4.2 | ~57 |
| CH₂ (pyrrolidine) | ~2.3-2.5 | ~30 |
| CH₂ (pyrrolidine) | ~2.1-2.3 | ~25 |
| O-CH₂ (butyl) | ~4.1 | ~65 |
| CH₂ (butyl) | ~1.6 | ~31 |
| CH₂ (butyl) | ~1.4 | ~19 |
| CH₃ (butyl) | ~0.9 | ~14 |
Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Reaction Progress and Product Identification
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
The fragmentation of this compound in the mass spectrometer will likely involve characteristic losses, such as the butyl group, the carboxylate group, and fragmentation of the pyrrolidine ring. These fragmentation patterns serve as a molecular fingerprint for identification. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| [M+H]⁺ (m/z) | 186.11 |
| Key Fragmentation Ions (m/z) | Loss of butene (C₄H₈), loss of butoxy radical (•OC₄H₉) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum will show characteristic absorption bands for the amide and ester carbonyl groups, as well as C-H and N-H bonds. The presence and position of these bands can confirm the successful formation of the ester and the integrity of the pyrrolidinone ring. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch (amide) | ~3200 |
| C-H stretch (alkane) | ~2850-2960 |
| C=O stretch (ester) | ~1735 |
| C=O stretch (amide) | ~1680 |
In-Process Analytical Technologies for this compound Synthesis
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.govsemanticscholar.org The goal of PAT is to ensure final product quality by building it into the process from the start. researchgate.net
For the synthesis of this compound, PAT can be implemented to monitor the reaction in real-time. nih.gov This allows for immediate adjustments to reaction parameters such as temperature, pressure, and reactant concentration to optimize the yield and purity of the product. americanpharmaceuticalreview.com
Spectroscopic techniques such as in-situ FTIR and Raman spectroscopy are powerful PAT tools. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, these techniques can monitor the disappearance of reactants and the appearance of the product in real-time. nih.gov For instance, the characteristic carbonyl stretching frequencies of the starting carboxylic acid and the product ester can be monitored to track the progress of the esterification reaction. americanpharmaceuticalreview.com This real-time data provides a deeper understanding of the reaction kinetics and helps to identify the optimal reaction endpoint, preventing the formation of impurities from over-reaction. nih.govamericanpharmaceuticalreview.com
The implementation of PAT in the synthesis of this compound can lead to improved process robustness, higher yields, and consistent product quality, while also enhancing process safety and reducing manufacturing costs. americanpharmaceuticalreview.com
Theoretical and Computational Investigations of Butyl 5 Oxopyrrolidine 2 Carboxylate
Quantum-Chemical Calculations for Structural and Electronic Properties
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the molecular-level characteristics of Butyl 5-oxopyrrolidine-2-carboxylate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, properties, and reactivity.
The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of the butyl chain and the puckering of the pyrrolidone ring. DFT studies are instrumental in mapping the potential energy surface of the molecule to identify its most stable conformations.
In computational studies of similar molecules, the B3LYP functional combined with a Pople-style basis set, such as 6-31++G(d,p), has been effectively used for geometry optimization. nih.govru.nl This level of theory accounts for electron correlation and includes diffuse functions and polarization, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.
The process involves:
Initial Structure Generation: Defining various possible starting geometries, considering different torsions of the butyl ester group and envelope or twist conformations of the five-membered lactam ring.
Geometry Optimization: An algorithmic process that systematically alters the molecular geometry to find a minimum on the potential energy surface. The output is a set of stable, low-energy conformers.
Energy Calculation: Single-point energy calculations on the optimized structures provide their relative stabilities. The conformer with the lowest electronic energy is the predicted global minimum, representing the most populated structure in the gas phase at 0 K.
For related pyroglutamate (B8496135) systems, DFT calculations have been employed to assess the stability of various complexes, such as the formation of homo- and heterochiral dimers, revealing that monomeric forms can be significantly more stable. rug.nl A similar approach for this compound would reveal its intrinsic conformational preferences, which are essential for understanding its interactions and reactivity.
One of the most powerful applications of DFT is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm molecular structures. Following geometry optimization, a vibrational frequency calculation can be performed. nih.govru.nl
Infrared (IR) Spectroscopy: The calculation yields the frequencies and intensities of the fundamental vibrational modes of the molecule. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. For instance, the characteristic vibrational frequencies for the C=O stretches of the amide and ester groups, as well as N-H and C-H vibrations, can be predicted. To facilitate a more accurate comparison with experimental spectra, the calculated harmonic frequencies are often uniformly scaled by a factor (e.g., 0.975 for B3LYP/6-31++G(d,p)) to account for anharmonicity and other theoretical approximations. nih.govru.nl This technique is invaluable for distinguishing between isomers or confirming the structure of a newly synthesized compound. ru.nlresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure. The predicted shifts are then referenced against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predicted spectra serve as a benchmark for experimental analysis and are crucial in the structural elucidation of reaction products and intermediates. researchgate.net
Molecular Dynamics Simulations of Reactivity and Interactions
While quantum mechanics describes the electronic structure of a molecule at a single point in time, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. Although specific MD studies focusing on the reactivity of this compound are not widely documented in the literature, the methodology is well-suited for this purpose.
MD simulations would involve:
System Setup: Placing one or more molecules of this compound in a simulation box, often with an explicit solvent (like water or an organic solvent) to mimic solution-phase conditions.
Force Field Application: Assigning a force field (e.g., AMBER, GROMOS) that defines the potential energy of the system as a function of atomic positions. soton.ac.uk The force field consists of parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).
Simulation: Solving Newton's equations of motion for every atom in the system, which generates a trajectory of atomic positions and velocities over a set period (from picoseconds to microseconds).
By analyzing these trajectories, researchers could investigate the dynamic behavior of the molecule, including its conformational flexibility in solution, solvent structuring around the molecule, and its propensity to form intermolecular interactions (e.g., hydrogen bonding) with itself or other species. Such simulations are critical for understanding how the molecule behaves in a realistic chemical environment, providing a bridge between static quantum calculations and macroscopic properties.
Computational Elucidation of Reaction Mechanisms
DFT calculations are a cornerstone for elucidating reaction mechanisms by mapping the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For a reaction involving this compound, a computational study would:
Propose a Mechanism: Hypothesize a stepwise pathway for the reaction of interest.
Locate Stationary Points: Perform DFT calculations to find the optimized geometries of all reactants, intermediates, and products, which are minima on the potential energy surface.
Find Transition States (TS): Search for the first-order saddle points that connect these minima. A TS structure represents the highest energy point along the lowest energy path of a reaction step. Verifying a true TS involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Construct a Reaction Profile: Plot the relative energies of all identified species to create a reaction energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which is the primary determinant of the reaction rate.
For example, in a study of a related pyroglutamate derivative, DFT calculations were used to investigate a proposed catalytic cycle, determining that the formation of certain dimeric complexes was energetically less favorable than the monomers, providing crucial insight into the catalytic pathway. rug.nl This approach could be applied to understand hydrolysis, aminolysis, or other transformations of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with a specific property, which can be physical, chemical, or biological. The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and physicochemical properties. While biological activity is outside the scope of this article, the chemical and physical descriptors themselves provide significant insight.
For this compound, numerous descriptors can be calculated using computational software. These descriptors quantify properties such as lipophilicity, polarity, size, and shape. The table below presents several key physicochemical descriptors calculated for the closely related analog, (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. ambeed.com These values provide a baseline for estimating the properties of the n-butyl isomer.
| Descriptor Name | Description | Calculated Value* | Reference |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | < 250 | ambeed.com |
| WLOGP | A measure of lipophilicity (water-octanol partition coefficient). Higher values indicate greater lipid solubility. | ≤ 5.88 | ambeed.com |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of transport properties. | ≤ 131.6 Ų | ambeed.com |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | ≤ 15 | ambeed.com |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | ≤ 5 | ambeed.com |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | ≤ 10 | ambeed.com |
| Synthetic Accessibility Score | A score from 1 (very easy) to 10 (very difficult) predicting the ease of synthesis based on fragment contributions and molecular complexity. | 2.29 | ambeed.com |
Note: The values are for (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate as presented in the source.
These descriptors are fundamental for comparing this compound to other compounds and for predicting its behavior in various chemical and physical processes, such as solubility, partitioning in chromatographic systems, and potential for intermolecular interactions.
Studies on Butyl 5 Oxopyrrolidine 2 Carboxylate Interactions Within Biological Systems: Mechanistic and in Vitro Perspectives
Molecular Interactions with Enzymes and Receptors (In Vitro Studies)
The interaction of small molecules with enzymes and receptors is a fundamental aspect of pharmacology and chemical biology. In vitro studies are crucial for elucidating the mechanisms of these interactions, providing insights into potential therapeutic applications.
Currently, there is a lack of specific published research investigating the modulation of tyrosinase activity by Butyl 5-oxopyrrolidine-2-carboxylate in cell-based assays such as those using B16 melanoma cells. B16 melanoma cells are a common model for studying melanogenesis and the effects of tyrosinase inhibitors. researchgate.net
However, studies on the parent compound, L-pyroglutamic acid, have demonstrated its ability to inhibit tyrosinase. Research has shown that L-pyroglutamic acid can reduce melanin (B1238610) production in B16-F10 cells in a dose-dependent manner. mdpi.com Proteomic analysis of cells treated with L-pyroglutamic acid revealed a downregulation of tyrosinase-related protein 1 (Tyrp1) and tyrosinase-related protein 2 (Tyrp2), both of which are key enzymes in the melanin synthesis pathway. mdpi.com This suggests that the pyroglutamate (B8496135) structure itself has the potential to interfere with melanogenesis at a cellular level.
Future in vitro studies utilizing B16 melanoma cells would be necessary to determine if this compound exhibits similar or enhanced tyrosinase inhibitory activity compared to its parent compound. Such studies would typically involve treating the cells with varying concentrations of the compound and then measuring both cellular tyrosinase activity and melanin content.
A study investigating the inhibitory effects of several carboxylic acids on mushroom tyrosinase found that L-pyroglutamic acid exhibited competitive inhibition with an IC50 value of 3.38 mM. mdpi.com The acidification effect of L-pyroglutamic acid was also noted to contribute to the reduction in tyrosinase activity. mdpi.com This mechanistic insight suggests that the pyroglutamate ring is a key pharmacophore in the interaction with the tyrosinase active site.
The pyrrolidinone ring, a core structure of this compound, is a versatile scaffold found in many compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects, which are often mediated through enzyme inhibition. researchgate.netnih.gov For instance, various derivatives of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid have been synthesized and evaluated for their antineoplastic activity. nih.gov Furthermore, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been studied as dual inhibitors of COX-2 and 5-LOX enzymes. mdpi.com
These findings underscore the potential for this compound to interact with a range of enzymes. Future research should explore its inhibitory or activatory effects on other relevant enzymes to fully characterize its biological activity profile.
Table 1: In Vitro Tyrosinase Inhibition Data for L-Pyroglutamic Acid
| Compound | Enzyme Source | Inhibition Type | IC50 (mM) |
| L-Pyroglutamic Acid | Mushroom Tyrosinase | Competitive | 3.38 |
Data sourced from a study on the inhibition of tyrosinase by various carboxylic acids. mdpi.com
Chemical Biology Applications as Molecular Probes
The use of small molecules as chemical probes is a powerful approach to interrogate biological systems, elucidate protein function, and validate drug targets. youtube.com These probes are often designed to interact with a specific target and can be modified with reporter tags for detection and visualization. youtube.com
Currently, there are no specific reports on the use of this compound as a molecular probe. However, its structural features suggest potential for such applications. The pyrrolidine (B122466) scaffold is a common motif in the design of bioactive compounds and could be functionalized to create probes for specific enzymes or receptors. nih.govresearchgate.net
Given the observed interaction of its parent compound with tyrosinase, this compound could potentially be developed into a probe for studying the tyrosinase family of enzymes. This would involve modifying the molecule with a fluorescent or affinity tag to enable the detection of its binding to the target protein. Such a probe could be valuable for studying the localization and activity of tyrosinase in cells and tissues.
Emerging Research Frontiers and Future Perspectives in Butyl 5 Oxopyrrolidine 2 Carboxylate Chemistry
Novel Synthetic Applications and Method Development
The development of new synthetic methods to access functionalized pyrrolidinones is a vibrant area of research, driven by the need for molecular diversity in drug discovery. A primary focus is the creation of densely functionalized pyrrolidinones in a single step from readily available starting materials. acs.org One such innovative, metal-free method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org This approach offers an operationally simple route to valuable pharmacophore structures.
Another significant area is the development of diastereoselective methods. For instance, a convenient method for preparing specific stereoisomers of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates has been developed based on the neutralization of diastereohomogeneous dimethyl glutamates. researchgate.net Research has also focused on using the 5-oxopyrrolidine core to synthesize a variety of derivatives bearing hydrazone, azole, and diazole moieties. nih.govresearchgate.net These synthetic efforts have produced compounds with promising anticancer and antimicrobial properties, demonstrating that the 5-oxopyrrolidine framework is an attractive scaffold for further development. nih.govresearchgate.netktu.edu
The following table summarizes recent synthetic transformations involving the 5-oxopyrrolidine scaffold, highlighting the versatility of this core structure for generating diverse derivatives.
Table 1: Examples of Synthetic Transformations for 5-Oxopyrrolidine Derivatives
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazine (B178648) monohydrate, methanol, reflux | Acid hydrazide derivative | mdpi.com |
| Acid hydrazide derivative | Aromatic aldehydes, propan-2-ol, reflux | Hydrazone derivatives | mdpi.com |
| Acid hydrazide derivative | Hexane-2,5-dione, acetic acid, propan-2-ol, reflux | N-(2,5-dimethyl-1H-pyrrol-1-yl) carboxamide | mdpi.com |
| Arylsulfonamides and cyclopropane diesters | Base treatment, heating | Densely functionalized pyrrolidinones | acs.org |
Advancements in Catalytic and Sustainable Transformations
Modern synthetic chemistry is increasingly focused on sustainability, promoting the use of greener catalysts and solvents. In the context of pyrrolidinone synthesis, significant strides have been made. One notable achievement is the ultrasound-promoted, one-pot multicomponent synthesis of substituted pyrrolidinones using citric acid as a biodegradable catalyst in ethanol, a green solvent. rsc.org This method is lauded for its clean reaction profile, simple work-up, high yields, and short reaction times. rsc.org
Catalysis is also central to achieving high stereoselectivity. Silver-catalyzed methods have been reported for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.org This process involves an asymmetric conjugate addition of glycine (B1666218) imine esters to α,β-unsaturated esters, followed by lactamization, allowing for the selective synthesis of all four possible stereoisomers. rsc.org Similarly, chiral pyridoxal-based carbonyl catalysis has been successfully used for the direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters, producing various chiral pyroglutamic acid esters with high enantiomeric excess. nih.govthieme-connect.com This avoids the need for protecting groups on the glycinate's amine, making the process more atom-economical. thieme-connect.com
The use of biomass-derived feedstocks is another cornerstone of sustainable chemistry. Levulinic acid, a platform chemical derived from lignocellulosic biomass, can be converted into 5-methyl-2-pyrrolidone through reductive amination over a Pd/C catalyst with yields as high as 98%. researchgate.net Such methods highlight a sustainable pathway for producing pyrrolidinone-based compounds. researchgate.net
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry is set to revolutionize the production of complex molecules like Butyl 5-oxopyrrolidine-2-carboxylate and its derivatives. bohrium.com Automated flow chemistry offers highly efficient, rapid, and reproducible synthetic methods that can significantly reduce reaction times and costs. bohrium.comamidetech.com These systems provide precise control over reaction parameters, leading to higher yields, increased product purity, and enhanced safety, particularly when dealing with unstable intermediates or exothermic reactions. bohrium.comamidetech.com
Flow-based solid-phase peptide synthesis (SPPS) is a prime example of this technology's power. amidetech.com Recent advancements have led to automated fast-flow peptide synthesis (AFPS) instruments capable of executing hundreds of consecutive reactions to build peptide chains up to 164 amino acids long in a matter of hours. nih.govchemrxiv.orgmit.edu This high-fidelity approach is a viable alternative to ribosomal protein production. nih.gov Given that pyroglutamic acid is a key building block in peptides, these automated technologies are directly applicable to the synthesis of peptide libraries incorporating the this compound moiety. researchgate.net The ability to rapidly synthesize a library of such peptide derivatives would accelerate the discovery of new therapeutic agents. researchgate.net
The advantages of flow synthesis over traditional batch methods are numerous and directly relevant to the synthesis of pyrrolidinone derivatives:
Enhanced Safety: Small reactor volumes minimize the risks associated with highly exothermic or potentially explosive reactions.
Precise Control: Superior control over temperature, pressure, and mixing leads to better reproducibility and higher purity. amidetech.com
Scalability: Scaling up production is more straightforward than in batch processes.
Design of Novel Chiral Scaffolds and Advanced Intermediates
The 5-oxopyrrolidine core is a critical starting point for the design of novel chiral scaffolds and advanced synthetic intermediates. mdpi.comgoogle.com Its inherent chirality and functional handles (the ester and the lactam) make it an ideal template for creating structurally complex molecules for medicinal chemistry. acs.org The pyrrolidinone heterocycle is recognized as a privileged pharmacophore, and developing new methods to access diverse derivatives is a key objective. acs.org
Recent research has focused on using derivatives of 5-oxopyrrolidine-3-carboxylic acid as scaffolds for developing new antimicrobial and anticancer agents. mdpi.com By modifying the core structure with various aromatic aldehydes, researchers have created hydrazone derivatives with significant biological activity. mdpi.com These studies demonstrate that the 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid framework can be explored for hit-to-lead optimization in drug development. mdpi.com
Furthermore, the pyroglutamate (B8496135) structure is a key intermediate for synthesizing other valuable compounds. For example, pyroglutamic acid esters can be reduced to form pyroglutamic acid alcohols, which are versatile intermediates for chiral drugs. google.com The ability to easily separate diastereomeric intermediates and final products makes this a powerful strategy for obtaining pure, optically active compounds. google.com The development of organocatalytic [4+2] cycloaddition reactions has also enabled the synthesis of novel chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazin rings, which are of great interest for drug design. nih.gov
Table 2: Advanced Intermediates and Scaffolds from 5-Oxopyrrolidine
| Intermediate/Scaffold Class | Synthetic Application/Significance | Reference |
|---|---|---|
| 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazides | Precursors for hydrazones, azoles, and other heterocycles with antimicrobial and anticancer potential. | nih.govmdpi.com |
| Pyroglutamic acid alcohols | Versatile chiral intermediates for synthesizing drugs like AI-77-B and Cathepsin K inhibitors. | google.com |
| Chiral spiro-oxindoles | Privileged structures in medicinal chemistry, accessible via organocatalytic cycloadditions. | nih.gov |
| Dipeptide derivatives | Used to create libraries of potential antimicrobial agents via solid-phase synthesis. | researchgate.net |
Computational Chemistry in Future Research Directions
Computational chemistry and in silico design are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold. These methods allow researchers to predict how molecules will interact with biological targets, assess their drug-like properties, and guide synthetic efforts toward the most promising candidates. nih.govbiointerfaceresearch.com
Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a protein target. biointerfaceresearch.com For example, docking studies of novel dipeptide derivatives containing the (S)-5-oxo-pyrrolidine-2-carboxylic acid moiety against E. coli DNA gyrase revealed significant binding interactions that correlated well with their observed antimicrobial activity. researchgate.net Similarly, in silico studies of pyroglutamic acid have shown its potential to inhibit key enzymes like phosphodiesterase-5 (PDE5), angiotensin-converting enzyme (ACE), and urease, highlighting its potential for treating various clinical conditions. nih.gov These studies provide two-dimensional interaction schemes that illustrate the crucial hydrogen bonding and van der Waals interactions responsible for enzyme inhibition. nih.gov
Fragment-based drug design (FBDD) is another powerful computational approach. researchgate.net This method involves identifying small molecular fragments that bind to a biological target and then computationally growing or linking them to create more potent lead compounds. This strategy can be used to design novel allosteric modulators for targets like metabotropic glutamate (B1630785) receptors (mGluRs), for which the pyroglutamate scaffold is highly relevant. researchgate.net By combining these computational tools, researchers can explore vast chemical spaces, prioritize synthetic targets, and ultimately design novel chiral scaffolds and advanced intermediates with enhanced efficacy and specificity. researchgate.netmdpi.com
Q & A
Q. What are the recommended methods for synthesizing Butyl 5-oxopyrrolidine-2-carboxylate in high yield and purity?
The synthesis typically involves esterification of 5-oxopyrrolidine-2-carboxylic acid with butanol under acidic or coupling conditions. A robust method uses 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate in acetonitrile at controlled temperatures (0–20°C) under an inert atmosphere, achieving ~45% yield after optimization of reaction time and stoichiometry . For chiral purity, (S)-enantiomer synthesis requires enantioselective catalysis or resolution techniques, as described in protocols for structurally related pyroglutamate derivatives .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Characterization should include:
- NMR spectroscopy : Key signals include δ ~1.45 ppm (tert-butyl group), ~3.75 ppm (ester methyl/methylene), and pyrrolidine ring protons (δ 1.96–2.65 ppm) .
- Chromatography : GC or HPLC with >98% purity thresholds .
- Mass spectrometry : Molecular ion peak at m/z 201.1 ([M+H]⁺) for C₉H₁₅NO₃ .
Q. What are the common reaction pathways for modifying the pyrrolidine ring in this compound?
The lactam and ester functionalities enable:
- Nucleophilic substitutions : Alkylation at the pyrrolidine nitrogen using NaH/THF and alkyl halides .
- Oxidation : Dess–Martin periodinane converts the lactam to a ketone or functionalizes the ring for downstream derivatization .
- Cross-coupling : Ruthenium- or palladium-catalyzed reactions with alkynes/aryl halides (e.g., Ru(methallyl)₂(cod) with n-Bu₃P/DMAP) achieve anti-Markovnikov additions or arylations .
Advanced Research Questions
Q. How do catalytic systems influence enantioselective transformations of this compound?
Chiral induction is critical for bioactive derivatives. For example:
- Ru-catalyzed anti-Markovnikov additions : The Gooβen group demonstrated 96% yield and high E-selectivity using Ru(methallyl)₂(cod) with n-Bu₃P/DMAP for coupling with phenylacetylene .
- Copper-catalyzed challenges : Attempted Cu-catalyzed couplings with ethynyltriisopropylsilane showed inefficiency, highlighting the need for tailored ligand systems to stabilize reactive intermediates .
Q. What computational strategies are effective for modeling the reactivity of this compound in complex environments?
- DFT studies : Model transition states for ring-opening or nucleophilic attacks, leveraging the lactam’s electron-deficient carbonyl.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes in tuberculosis pathways) by analyzing hydrogen-bonding and steric effects .
- Crystallography : SHELX software refines X-ray structures to resolve stereochemical ambiguities, particularly for chiral centers .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Alkoxy substitutions : Introduction of a butyl group at C3 significantly improves antitubercular activity (e.g., PP2S derivative with MIC <1 µg/mL) .
- Chirality effects : The S-enantiomer exhibits superior bioactivity over the R-form in antimicrobial assays, necessitating asymmetric synthesis protocols .
- Pro-drug strategies : Ester hydrolysis in vivo releases the active 5-oxopyrrolidine-2-carboxylic acid, enhancing bioavailability .
Q. What methodologies resolve contradictions in reported reaction yields or stereochemical outcomes?
- Kinetic vs. thermodynamic control : Vary temperature/reactant ratios to isolate intermediates (e.g., 4-glutamyl phosphate vs. pyroglutamate cyclization) .
- In situ monitoring : Use Raman spectroscopy or LC-MS to track byproduct formation (e.g., dimerization during cross-coupling) .
- DoE (Design of Experiments) : Optimize parameters like catalyst loading, solvent polarity, and reaction time to reconcile literature discrepancies .
Methodological Best Practices
- Reproducibility : Document inert atmosphere protocols (e.g., glovebox, Schlenk lines) for moisture-sensitive reactions .
- Data reporting : Adhere to Beilstein Journal guidelines: include NMR/HRMS spectra in supplementary data and tabulate yields/purities for ≥3 independent trials .
- Ethical compliance : Avoid non-peer-reviewed vendor data (e.g., BenchChem) and validate bioactivity claims through independent assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
